Deschloro Atovaquone
Overview
Description
Deschloro Atovaquone is a synthetic compound belonging to the family of naphthoquinone derivatives. It is known for its potent inhibitory effects on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species (ROS) and xenobiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Atovaquone typically involves the reaction of naphthoquinone derivatives with phenylcyclohexyl groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Deschloro Atovaquone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products are often used as intermediates in the synthesis of other complex molecules .
Scientific Research Applications
Deschloro Atovaquone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is involved in the detoxification of reactive oxygen species (ROS) and xenobiotics, which are harmful to cells. By inhibiting NQO1, the compound can modulate oxidative stress and influence various cellular pathways. The molecular targets and pathways involved include the regulation of redox balance, modulation of signaling pathways related to inflammation, and protection against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its antimicrobial and anti-inflammatory properties.
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: Used as an antimalarial agent.
Uniqueness
Deschloro Atovaquone is unique due to its potent inhibitory effects on NQO1 and its ability to modulate oxidative stress. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOKIGIZFBGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556332 | |
Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92458-44-1 | |
Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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